Cas no 1806378-62-0 (3-Fluoro-2-(trifluoromethoxy)benzenesulfonylchloride)
3-Fluoro-2-(trifluoromethoxy)benzenesulfonylchloride Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-2-(trifluoromethoxy)benzenesulfonylchloride
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- MDL: MFCD28798776
- Inchi: 1S/C7H3ClF4O3S/c8-16(13,14)5-3-1-2-4(9)6(5)15-7(10,11)12/h1-3H
- InChI Key: NCUSKVPEJBGKSM-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=CC(F)=C1OC(F)(F)F
3-Fluoro-2-(trifluoromethoxy)benzenesulfonylchloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-337743-0.05g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 0.05g |
$1428.0 | 2023-09-03 | ||
| Enamine | EN300-337743-0.1g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 0.1g |
$1496.0 | 2023-09-03 | ||
| Enamine | EN300-337743-0.25g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 0.25g |
$1564.0 | 2023-09-03 | ||
| Enamine | EN300-337743-0.5g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 0.5g |
$1632.0 | 2023-09-03 | ||
| Enamine | EN300-337743-1.0g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 1g |
$1701.0 | 2023-06-03 | ||
| Enamine | EN300-337743-2.5g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 2.5g |
$3332.0 | 2023-09-03 | ||
| Enamine | EN300-337743-5.0g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 5g |
$4930.0 | 2023-06-03 | ||
| Enamine | EN300-337743-10.0g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 10g |
$7312.0 | 2023-06-03 | ||
| Enamine | EN300-337743-1g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 1g |
$1701.0 | 2023-09-03 | ||
| Enamine | EN300-337743-5g |
3-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride |
1806378-62-0 | 5g |
$4930.0 | 2023-09-03 |
3-Fluoro-2-(trifluoromethoxy)benzenesulfonylchloride Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 3-Fluoro-2-(trifluoromethoxy)benzenesulfonylchloride
Comprehensive Overview of 3-Fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride (CAS No. 1806378-62-0)
3-Fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride (CAS No. 1806378-62-0) is a specialized sulfonyl chloride derivative widely utilized in pharmaceutical and agrochemical research. This compound belongs to the class of fluorinated aromatic sulfonyl chlorides, which are pivotal intermediates in synthesizing bioactive molecules. Its unique trifluoromethoxy and fluoro substituents enhance its reactivity and selectivity, making it a valuable building block for drug discovery and material science applications.
The growing demand for fluorinated compounds in modern chemistry has positioned 3-Fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride as a key reagent. Researchers frequently search for "sulfonyl chloride applications" or "fluorinated benzene derivatives" to explore its potential in cross-coupling reactions and peptide synthesis. Its stability under controlled conditions and compatibility with diverse reaction environments further amplify its utility in high-throughput screening and medicinal chemistry.
In the context of green chemistry, this compound aligns with trends toward sustainable synthesis. Queries like "eco-friendly fluorination methods" or "catalysis in sulfonylation" reflect industry interest in minimizing waste and energy consumption. 3-Fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride can be employed in microwave-assisted reactions, reducing reaction times and improving yields—a topic gaining traction in academic and industrial forums.
Another hotspot revolves around its role in bioconjugation and proteomics. The compound’s ability to modify proteins and peptides has spurred searches for "sulfonyl chloride protein labeling" and "click chemistry reagents." Its electron-withdrawing groups facilitate precise modifications, crucial for developing diagnostic probes and therapeutic antibodies.
From a commercial perspective, suppliers and manufacturers often highlight its high purity grades (e.g., >98%) and custom synthesis options. Keywords such as "bulk fluorinated sulfonyl chlorides" or "CAS 1806378-62-0 suppliers" are frequently indexed, underscoring its market relevance. Proper storage recommendations (e.g., anhydrous conditions, inert atmosphere) are also critical for maintaining its shelf stability.
In summary, 3-Fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride (CAS No. 1806378-62-0) bridges multiple disciplines, from organic synthesis to biotechnology. Its adaptability to emerging trends like AI-driven molecular design and automated synthesis platforms ensures sustained interest. As research evolves, this compound will likely remain a cornerstone for innovations in life sciences and advanced materials.
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